Methyl 2-bromobenzoate
Overview
Description
Methyl 2-bromobenzoate is a chemical compound with the formula C8H7BrO2. It has a molecular weight of 215.044 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .
Synthesis Analysis
Methyl 2-bromobenzoate can be synthesized under Heck reaction with acrylonitrile, which results in lactonization to give the benzofuran-2-one 3-(cyanomethyl)-2-coumaranone .Molecular Structure Analysis
The molecular structure of Methyl 2-bromobenzoate consists of a benzene ring substituted with a bromo group at the 2nd position and a methyl ester group at the 1st position .Chemical Reactions Analysis
In the Heck reaction, Methyl 2-bromobenzoate reacts with acrylonitrile to produce benzofuran-2-one 3-(cyanomethyl)-2-coumaranone .Physical And Chemical Properties Analysis
Methyl 2-bromobenzoate is a clear light yellow liquid . It has a boiling point of 252 °C and a density of 1.532 g/mL at 25 °C . The refractive index is n20/D 1.559 . It is insoluble in water .Scientific Research Applications
Thermodynamic Properties and Solubility
- Study of Thermodynamics and Solubility : Methyl 2-bromobenzoate's thermodynamic properties, including vapor pressures, melting temperatures, enthalpies of fusion, sublimation, and vaporization, were explored. These studies aid in understanding specific interactions in liquid and crystal phases, contributing to the evaluation of water solubility of sparingly soluble drugs (Zherikova et al., 2016).
Molecular Properties and Applications
- Vibrational Studies and Molecular Hyperpolarizability : The molecular structure of Methyl 2-amino 5-bromobenzoate, a derivative of Methyl 2-bromobenzoate, was investigated using density functional theory. This research is significant for understanding the vibrational modes and molecular properties, including its potential application in non-linear optical (NLO) activities (Saxena et al., 2015).
Organic Synthesis
- Usage in Organic Synthesis : Aryl halides like Methyl 2-bromobenzoate are used in bromination and iodination reactions for the functionalization of arene-tethered diols. This process is crucial for synthesizing natural products and pharmaceuticals (Yin et al., 2022).
Optical and Thermal Properties
- Study of Optical and Thermal Properties : Investigations on the optical energy band gap, refractive indices, and thermal stability of Methyl 2-amino-5-bromobenzoate crystals offer insights into their suitability for optical applications, especially in non-linear optics (Parthasarathy & Gopalakrishnan, 2012).
Catalysis and Drug Synthesis
- Role in Catalysis and Drug Intermediates : Methyl 2-bromobenzoate serves as a key intermediate in various catalytic processes and the synthesis of drug intermediates, showcasing its versatility in organic chemistry (Pokhodylo & Obushak, 2019).
Environmental Applications
- Biodegradation Studies : The degradation of halogenated aromatic compounds like 2-bromobenzoic acid by bacterial strains like Pseudomonas aeruginosa provides valuable insights into environmental remediation and the breakdown of persistent organic pollutants (Higson & Focht, 1990).
Safety And Hazards
properties
IUPAC Name |
methyl 2-bromobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGQITQOBPXVRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060593 | |
Record name | Benzoic acid, 2-bromo-, methyl ester | |
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Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Methyl 2-bromobenzoate | |
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Vapor Pressure |
0.02 [mmHg] | |
Record name | Methyl 2-bromobenzoate | |
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Product Name |
Methyl 2-bromobenzoate | |
CAS RN |
610-94-6 | |
Record name | Methyl 2-bromobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=610-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzoic acid, 2-bromo-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610946 | |
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Record name | METHYL 2-BROMOBENZOATE | |
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Record name | Benzoic acid, 2-bromo-, methyl ester | |
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Record name | Benzoic acid, 2-bromo-, methyl ester | |
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Record name | Methyl 2-bromobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.311 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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